N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide
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Overview
Description
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide is a chemical compound with the molecular formula C8H11N3O2. It is known for its role in various chemical reactions and its applications in scientific research. This compound is part of the dihydropyrimidinone family, which is significant in medicinal chemistry due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide can be synthesized through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions to improve yield and reduce reaction times .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts like Montmorillonite-KSF, which can be reused and provide a green approach to the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-oxo-1,2-dihydropyrimidin-4-yl)isobutyric acid, while reduction may produce N-(2-hydroxy-1,2-dihydropyrimidin-4-yl)isobutyramide .
Scientific Research Applications
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies have shown that it binds to specific proteins involved in cell growth and survival .
Comparison with Similar Compounds
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)isobutyramide can be compared with other dihydropyrimidinone derivatives:
2-Oxo-1,2-dihydropyrimidin-4-yl)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.
2-Thioxo-1,2-dihydropyrimidin-4-yl)isobutyramide: Contains a sulfur atom, which can alter its chemical reactivity and biological properties.
Properties
IUPAC Name |
2-methyl-N-(2-oxo-1H-pyrimidin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)7(12)10-6-3-4-9-8(13)11-6/h3-5H,1-2H3,(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJQSFUDPURFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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